Cas no 1402401-46-0 (2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1402401-46-0x500.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- SCHEMBL16755648
- DTXSID201173872
- 1402401-46-0
- 2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde
- 2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxaldehyde
- EN300-725657
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde
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- インチ: 1S/C10H13N3O2/c14-6-8-4-11-10(12-5-8)13-3-1-2-9(13)7-15/h4-6,9,15H,1-3,7H2
- InChIKey: GEIJSLLUWMXHHR-UHFFFAOYSA-N
- ほほえんだ: OCC1CCCN1C1N=CC(C=O)=CN=1
計算された属性
- せいみつぶんしりょう: 207.100776666g/mol
- どういたいしつりょう: 207.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66.3Ų
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725657-1.0g |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde |
1402401-46-0 | 1g |
$0.0 | 2023-06-06 |
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde 関連文献
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehydeに関する追加情報
Compound CAS No. 1402401-46-0: 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde
The compound with CAS No. 1402401-46-0, known as 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrimidine ring system with a pyrrolidine moiety and an aldehyde group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
Pyrimidine rings are well-known for their role in nucleic acids, such as thymine, cytosine, and uracil, which are essential components of DNA and RNA. The pyrimidine ring in this compound is further substituted with a pyrrolidinyl group, which adds a cyclic amine structure to the molecule. The hydroxymethyl substituent on the pyrrolidine ring introduces hydrophilic properties, enhancing the compound's solubility and bioavailability.
The aldehyde group at the 5-position of the pyrimidine ring is another key feature of this compound. Aldehydes are highly reactive functional groups, making them valuable in organic synthesis for forming various bonds, such as those in carbonyl chemistry. This reactivity can be harnessed to create derivatives of the compound with tailored properties for specific applications.
Recent studies have highlighted the potential of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde in drug discovery. Researchers have explored its ability to act as a scaffold for developing bioactive molecules, particularly in the context of kinase inhibitors and other enzyme-targeted therapies. The molecule's structural flexibility allows for modifications that can enhance its binding affinity to specific protein targets, making it a promising candidate for therapeutic development.
In addition to its pharmacological applications, this compound has also been investigated for its role in material science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). The combination of aromaticity from the pyrimidine ring and the amine functionality from the pyrrolidine group contributes to its electronic versatility.
From a synthetic perspective, 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde can be synthesized through various routes, including condensation reactions and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability.
The compound's hydroxymethyl group also plays a crucial role in its reactivity and functionality. This substituent can participate in hydrogen bonding interactions, which are essential for stabilizing molecular structures and enhancing solubility in polar solvents. Such properties make it suitable for use in aqueous environments, such as biological systems or industrial processes.
Furthermore, the pyrrolidinyl moiety contributes to the compound's stability and structural integrity. Pyrrolidine rings are known for their resistance to oxidation and other chemical transformations, making them ideal components for constructing robust molecular frameworks.
In summary, CAS No. 1402401-46-0, or 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde, is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, functional groups, and reactivity make it a valuable tool in both academic research and industrial applications.
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